REACTION_SMILES
|
[C:14](=[O:15])([CH3:16])[Br:17].[CH2:1]([CH3:2])[c:3]1[n:4][cH:5][cH:6][c:7]([N+:9]([O-:10])=[O:11])[cH:8]1.[Na+:13].[OH-:12]>>[CH2:1]([CH3:2])[c:3]1[n:4][cH:5][cH:6][c:7]([Br:17])[cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1cc([N+](=O)[O-])ccn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1cc(Br)ccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |